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1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one

Catalog No.
S14615414
CAS No.
M.F
C11H12Cl2OS
M. Wt
263.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)...

Product Name

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one

IUPAC Name

1-chloro-1-[2-(chloromethyl)-6-methylsulfanylphenyl]propan-2-one

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)10-8(6-12)4-3-5-9(10)15-2/h3-5,11H,6H2,1-2H3

InChI Key

DTOAMLQQSWTCFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC)CCl)Cl

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one is a chlorinated ketone characterized by a phenyl ring with a chloromethyl group and a methylthio substituent. Its molecular formula is C11H12Cl2OSC_{11}H_{12}Cl_2OS, and it has a molecular weight of 263.18 g/mol. This compound is notable for its unique structure, which allows for various chemical reactivities and biological activities, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one can be achieved through several methods:

  • Chlorination of Phenylpropanone: A common method involves the reaction of 1-phenylpropan-2-one with thionyl chloride in the presence of a catalyst such as pyridine under reflux conditions.
  • Reflux with Base: Another approach includes reacting 2-(chloromethyl)-6-methylthiophenyl chloride with acetone in the presence of a base like potassium carbonate, also under reflux conditions. This method ensures complete conversion to the desired product.

Industrial production may utilize continuous flow reactors for optimized yield and purity.

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Agricultural Chemicals: Its reactivity may also lend itself to applications in agrochemicals, although specific uses need further investigation .

Interaction studies on 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one focus on its binding affinity with various biomolecules. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests it could be studied for its inhibitory effects on enzymes involved in critical metabolic pathways. Further research is needed to elucidate specific interactions and their implications for drug design and development .

When compared to similar compounds, 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one stands out due to its unique combination of functional groups:

Compound NameMolecular FormulaUnique Features
PhenylacetoneC9H10OC_{9}H_{10}OLacks chlorine substituents
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-oneC10H11ClOC_{10}H_{11}ClOContains a methoxy group instead of methylthio
1-Chloro-1-phenylpropan-2-oneC10H11ClOC_{10}H_{11}ClOLacks additional substituents like chloromethyl or methylthio

Uniqueness

The uniqueness of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one lies in its dual functionality provided by both the chloromethyl and methylthio groups, allowing it to participate in a wide range of

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

261.9985916 g/mol

Monoisotopic Mass

261.9985916 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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